![molecular formula C14H10ClN3O2S B2928095 3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide CAS No. 2034473-12-4](/img/structure/B2928095.png)
3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide
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Description
3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Activity
Research on compounds with structural motifs similar to "3-chloro-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide" has shown promising anticancer properties. For instance, a study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests potential applications of similar compounds in cancer research and treatment.
Antimicrobial Activity
Compounds incorporating the 1,2,4-oxadiazole moiety have also been explored for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized derivatives that exhibited significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Chemical Synthesis and Characterization
Further research into the synthesis and characterization of similar compounds reveals their potential in various chemical and pharmacological applications. Sharba et al. (2005) detailed the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, providing a foundation for the development of compounds with diverse biological activities (Sharba et al., 2005).
Corrosion Inhibition
Kalia et al. (2020) investigated oxadiazole derivatives for their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid solution. Their findings indicate the utility of such compounds in industrial applications, particularly in protecting metals from corrosion (Kalia et al., 2020).
properties
IUPAC Name |
3-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-16-13(20-18-8)11-5-6-21-14(11)17-12(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMAKHSSNLZABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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